molecular formula C21H21N B1385388 N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline CAS No. 1040682-43-6

N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline

Cat. No.: B1385388
CAS No.: 1040682-43-6
M. Wt: 287.4 g/mol
InChI Key: LWSNMAVGUPEQSX-UHFFFAOYSA-N
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Description

“N-([1,1’-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline” is a complex organic compound. It contains a biphenyl group, which is two benzene rings connected by a single bond, and an aniline group, which is a benzene ring connected to an amine (-NH2) group. The “2,3-dimethyl” indicates that there are two methyl groups (-CH3) attached to the aniline portion of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (biphenyl and aniline) and the methyl groups. The exact structure would depend on the positions of these groups within the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the aromatic rings would likely make it relatively stable and possibly soluble in organic solvents .

Scientific Research Applications

Biochemical Research

N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline and its derivatives have been studied in biochemical contexts. For instance, the metabolism of 3:4-dimethylaniline, a structurally similar aromatic amine, has been investigated in rats due to its carcinogenic properties (Boyland & Sims, 1959).

Organic Synthesis

This compound has applications in organic synthesis. The palladium-catalyzed synthesis of N,N-dimethylanilines, which share a structural similarity, demonstrates their role as multifunctional reaction partners and valuable building blocks in organic chemistry (Taeufer & Pospech, 2020).

Mechanistic Bioinorganic Chemistry

In mechanistic bioinorganic chemistry, studies on the N-demethylation of substituted N,N-dimethylanilines by cytochrome P450 have provided insights into reaction pathways and kinetic isotope effect profiles (Wang et al., 2007).

Supramolecular Chemistry

Research in supramolecular chemistry has explored the selectivity of host-guest complexes involving compounds like N,N-dimethylaniline, indicating potential applications in the separation of anilines (Barton et al., 2017).

Material Science

In material science, studies have focused on polymers derived from similar compounds, such as the synthesis and characterization of highly-fluorinated colorless polyimides derived from dimethylaniline-based monomers, demonstrating applications in areas requiring high optical transparency and good thermal properties (Yeo et al., 2015).

Synthesis of Azo Dyes and Dithiocarbamate

Compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline have been synthesized and are crucial for producing azo dyes and dithiocarbamate, demonstrating their utility in the synthesis of various chemical compounds (Ajibade & Andrew, 2021).

Toxicology

Toxicological studies have investigated the formation of DNA adducts by dimethylaniline derivatives, which is significant for understanding the environmental and health impacts of these compounds (Gonçalves et al., 2001).

Electronic Structure Analysis

The electronic structure of similar compounds, such as 4-(N,N-dimethylamino)-4′-cyano-biphenyl, has been analyzed, contributing to the understanding of electronic properties of donor-acceptor systems in chemistry (Maus & Rettig, 1997).

Bioinorganic Chemistry

Studies in bioinorganic chemistry have explored the N-demethylation of N,N-dimethylanilines, offering insights into enzyme mechanisms and pKa estimations of iron complexes (Barbieri et al., 2015).

Cytochrome P-450 Research

Research on the oxidation of substituted N,N-dimethylanilines by cytochrome P-450 has contributed to the understanding of enzyme kinetics and electron transfer mechanisms in biochemistry (Macdonald et al., 1989).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Properties

IUPAC Name

2,3-dimethyl-N-[(4-phenylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N/c1-16-7-6-10-21(17(16)2)22-15-18-11-13-20(14-12-18)19-8-4-3-5-9-19/h3-14,22H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSNMAVGUPEQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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